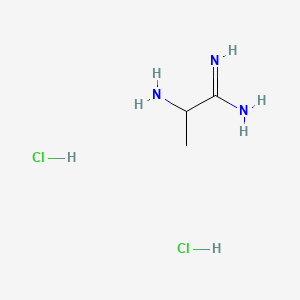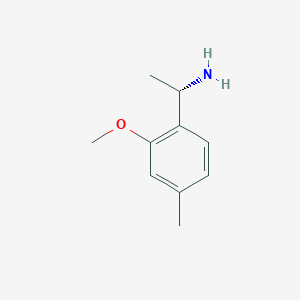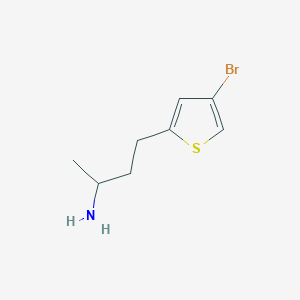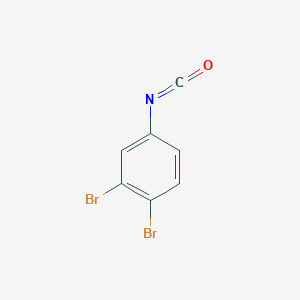
Aminocyanoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminocyanoacetic acid is an organic compound with the molecular formula C4H6N2O2 It is characterized by the presence of both an amino group and a cyano group attached to the acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminocyanoacetic acid can be synthesized through several methods:
-
From Cyanoacetic Acid and Ammonia
Reaction: Cyanoacetic acid reacts with ammonia in an aqueous solution.
Conditions: The reaction is typically carried out at room temperature with a slight excess of ammonia to ensure complete conversion.
:Equation: NCCH2COOH+NH3→NCCH2CONH2
-
From Glycine and Cyanogen Bromide
Reaction: Glycine reacts with cyanogen bromide in the presence of a base.
Conditions: The reaction is conducted in an aqueous or alcoholic medium at low temperatures to prevent side reactions.
:Equation: NH2CH2COOH+BrCN→NCCH2COOH+NH4Br
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process typically includes:
Reactant Mixing: Precise control of reactant ratios.
Temperature Control: Maintaining a consistent temperature to avoid decomposition.
Purification: Using crystallization or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aminocyanoacetic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of nitriles or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction typically yields amines or alcohols.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Cyanoacetic acid derivatives.
Reduction: Amino alcohols.
Substitution: Halogenated acetic acids.
Wissenschaftliche Forschungsanwendungen
Aminocyanoacetic acid has diverse applications in scientific research:
-
Chemistry
Synthesis of Heterocycles: Used as a building block for synthesizing various heterocyclic compounds.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
-
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Metabolic Studies: Used in studies of amino acid metabolism.
-
Medicine
Drug Development: Explored as a precursor for developing pharmaceuticals.
Diagnostic Agents: Potential use in creating diagnostic agents for imaging.
-
Industry
Polymer Production: Utilized in the synthesis of specialty polymers.
Agriculture: Investigated for use in agrochemicals.
Wirkmechanismus
The mechanism by which aminocyanoacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved include:
Enzyme Inhibition: Binding to active sites and altering enzyme activity.
Receptor Modulation: Interacting with receptors to modulate biological responses.
Vergleich Mit ähnlichen Verbindungen
Aminocyanoacetic acid can be compared with other similar compounds such as:
-
Cyanoacetic Acid
Similarity: Both contain a cyano group.
Difference: this compound has an additional amino group, enhancing its reactivity.
-
Aminoacetic Acid (Glycine)
Similarity: Both contain an amino group.
Difference: this compound has a cyano group, providing different chemical properties.
-
Malonic Acid
Similarity: Both are dicarboxylic acids.
Difference: this compound has a cyano group, which affects its reactivity and applications.
This compound’s unique combination of functional groups makes it a versatile compound with significant potential in various fields of research and industry.
Eigenschaften
CAS-Nummer |
57570-05-5 |
|---|---|
Molekularformel |
C3H4N2O2 |
Molekulargewicht |
100.08 g/mol |
IUPAC-Name |
2-amino-2-cyanoacetic acid |
InChI |
InChI=1S/C3H4N2O2/c4-1-2(5)3(6)7/h2H,5H2,(H,6,7) |
InChI-Schlüssel |
RQMFZXWHCJWDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)

![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)
![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)




